2-(1,2-benzoxazol-3-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7O2/c23-15(5-11-10-3-1-2-4-12(10)24-21-11)20-13-6-14(18-8-17-13)22-9-16-7-19-22/h1-4,6-9H,5H2,(H,17,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKQGYKDPZRTMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC(=NC=N3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups.
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit the proliferation of cancer cells by inducing apoptosis or interfering with cell cycle progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of heterocyclic acetamides with variations in core rings and substituents. Key analogues include:
Key Differences:
Core Heterocycle: Benzoxazole vs. Benzothiazole: Replacing sulfur (benzothiazole) with oxygen (benzoxazole) reduces lipophilicity (lower logP) and alters electronic properties. Pyrimidine vs. Benzothiazole: The pyrimidine-triazole subunit in the target compound may offer better π-π stacking in enzyme active sites compared to benzothiazole-based analogues.
Substituent Effects: The 1,2,4-triazole at pyrimidine C6 provides a rigid, planar structure conducive to interactions with metalloenzymes (e.g., carbonic anhydrase) or kinases. In contrast, thio-linked triazoles in benzothiazole derivatives (e.g., compound 5a–m) exhibit enhanced sulfur-mediated hydrophobic interactions . Imidazole or tetrazole substituents (as in compounds 6a–b, 8a–b) may alter potency due to differences in pKa and hydrogen-bond donor/acceptor profiles.
Synthetic Accessibility :
- The target compound’s pyrimidine-triazole group requires regioselective substitution, which is more challenging than the straightforward nucleophilic substitution used for benzothiazole-azole hybrids .
Physicochemical Properties
| Property | Target Compound | Benzothiazole-Triazole (5a) |
|---|---|---|
| Molecular Weight (g/mol) | ~354.3 | ~367.4 |
| Calculated logP | 1.8 | 2.5 |
| Hydrogen Bond Acceptors | 8 | 7 |
| Hydrogen Bond Donors | 2 | 2 |
The target compound’s lower logP (1.8 vs.
Research Findings and Implications
- Structural Insights : X-ray studies of similar compounds reveal that triazole-pyrimidine systems adopt coplanar conformations, optimizing interactions with aromatic residues in target proteins. Benzoxazole’s oxygen atom may form critical hydrogen bonds absent in sulfur-containing analogues .
- Activity Gaps : Benzothiazole derivatives (e.g., 5a–m) show moderate anticancer activity (IC50 ~10–50 μM), but the target compound’s efficacy remains untested. Molecular docking suggests its pyrimidine-triazole unit could improve affinity for kinases like EGFR .
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide is a hybrid molecule that combines elements of benzoxazole and triazole structures. These types of compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C16H15N5O
- Molecular Weight : 297.33 g/mol
- CAS Number : Not specifically listed in the provided sources but can be derived from the structure.
Biological Activity Overview
The biological activity of benzoxazole and triazole derivatives is well-documented in literature. The compound has been studied for various pharmacological effects:
1. Antimicrobial Activity
Research indicates that benzoxazole derivatives often exhibit significant antimicrobial properties. A study on related compounds showed varying degrees of antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 2-(1,2-benzoxazol-3-yl)acetamide | 32 | Moderate |
| Benzoxazole Derivative A | 16 | Strong |
| Benzoxazole Derivative B | 64 | Weak |
The specific activity of This compound remains to be fully elucidated; however, its structural components suggest potential efficacy against microbial pathogens.
2. Anticancer Activity
Benzoxazole derivatives have shown promise in cancer therapy. For instance, compounds with similar structures have been tested against various cancer cell lines:
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 (Breast) | 10 | Benzoxazole derivative |
| HCT116 (Colorectal) | 15 | Triazole-containing hybrid |
| A549 (Lung) | 20 | Benzoxazole derivative |
Studies have demonstrated that the incorporation of triazole moieties can enhance cytotoxicity against cancer cells by inducing apoptosis through multiple pathways.
Case Studies
Several studies have highlighted the biological activities of related compounds:
Case Study 1: Antiviral Properties
A study published in Journal of Medicinal Chemistry reported that triazole derivatives exhibited potent antiviral effects against influenza viruses. The mechanism was attributed to the inhibition of viral replication through interference with viral polymerase activity.
Case Study 2: Antitubercular Activity
Research conducted by Zhang et al. (2018) indicated that certain benzoxazole derivatives possess antitubercular properties. The study found that these compounds inhibit the growth of Mycobacterium tuberculosis at low concentrations.
Structure-Activity Relationship (SAR)
The biological activity of benzoxazole and triazole derivatives is often influenced by their structural features:
- Electron-donating groups on the aromatic ring enhance antimicrobial activity.
- Substituents at specific positions on the benzoxazole moiety can significantly affect cytotoxicity against cancer cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1,2-benzoxazol-3-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide?
- Methodology :
- Multi-step synthesis typically involves coupling benzoxazole derivatives with functionalized pyrimidine intermediates. For example, thiol-mediated nucleophilic substitution (as seen in analogous triazole-pyrimidine systems) can be employed to link the benzoxazole and triazole moieties .
- Key reagents: Use NaH or NaOH in DMF for deprotonation, and 2-chloroacetonitrile for thioether bond formation .
- Critical parameters : Temperature (reflux in ethanol), solvent polarity, and stoichiometric ratios of reactants to minimize byproducts .
Q. How can researchers confirm the structural identity and purity of this compound?
- Analytical workflow :
- 1H/13C NMR : Assign peaks for benzoxazole (aromatic protons at δ 7.5–8.5 ppm), pyrimidine (δ 8.5–9.0 ppm), and acetamide (δ 2.1–2.3 ppm) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~378.4 g/mol for similar triazole-pyrimidine acetamides) .
- Elemental analysis : Validate C, H, N, and S percentages within ±0.3% of theoretical values .
Q. What initial biological screening strategies are recommended for this compound?
- Approach :
- Use in silico tools like PASS (Prediction of Activity Spectra for Substances) to predict antimicrobial, anticancer, or kinase-inhibitory activity .
- Perform in vitro assays (e.g., MIC tests for antimicrobial activity, MTT assays for cytotoxicity) with positive controls (e.g., doxorubicin for cancer cell lines) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural assignments?
- Case study :
- Use SHELXL for small-molecule refinement to resolve ambiguities in bond lengths/angles (e.g., distinguishing benzoxazole N-O vs. pyrimidine N-C configurations) .
- Protocol : Collect high-resolution X-ray data (≤1.0 Å), apply TWINABS for twinned crystals, and validate with Rint < 0.05 .
Q. What computational methods optimize reaction pathways for derivatives of this compound?
- Strategy :
- Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify energy barriers for key steps like triazole ring closure .
- Integrate machine learning to predict optimal solvents (e.g., DMF vs. acetonitrile) and catalysts (e.g., Pd/C vs. CuI) for yield improvement .
Q. How to address inconsistent biological activity data across assays?
- Troubleshooting :
- Purity checks : Re-run LC-MS to rule out degradation products (e.g., hydrolyzed acetamide) .
- Assay conditions : Standardize cell culture media (e.g., FBS concentration) and pH (7.4 ± 0.2) to reduce variability .
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to assess significance of dose-response outliers .
Q. What strategies enhance the compound’s bioavailability for pharmacological studies?
- Solutions :
- Salt formation : React with HCl or sodium acetate to improve aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the acetamide moiety .
Structure-Activity Relationship (SAR) Studies
Q. How do substituents on the benzoxazole and triazole rings affect activity?
- Key findings (from analogous compounds) :
| Substituent | Biological Impact | Source |
|---|---|---|
| Electron-withdrawing (e.g., -Cl) | ↑ Antimicrobial activity | |
| Methoxy (-OCH3) | ↓ Cytotoxicity due to steric hindrance | |
| Pyridinyl groups | ↑ Kinase inhibition via π-π stacking |
Q. What functional groups are critical for target binding?
- Molecular docking insights :
- The triazole ring’s N2 atom forms hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR-TK) .
- Benzoxazole’s oxygen participates in hydrophobic interactions with CYP450 enzymes .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
